Home > Products > Screening Compounds P40335 > Lenalidomide-C6-azide
Lenalidomide-C6-azide -

Lenalidomide-C6-azide

Catalog Number: EVT-14900293
CAS Number:
Molecular Formula: C19H24N6O3
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C6-azide is a derivative of the immunomodulatory drug lenalidomide, which has gained significant attention due to its therapeutic applications in treating various hematological malignancies. This compound features an azide functional group, which enhances its reactivity and utility in click chemistry and bioconjugation. Lenalidomide itself is known for its anti-angiogenic properties and ability to modulate immune responses, making its derivatives, including lenalidomide-C6-azide, valuable for further research and development in medicinal chemistry.

Source

Lenalidomide-C6-azide is synthesized from lenalidomide through a series of chemical reactions that introduce the azide group. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.

Classification

Lenalidomide-C6-azide falls under the category of pharmaceutical intermediates and bioactive compounds. It is classified as a synthetic organic compound due to its derivation from chemically modified natural products.

Synthesis Analysis

Methods

The synthesis of lenalidomide-C6-azide typically involves multiple steps:

  1. Bromination of Glutarimide: The process begins with the bromination of glutarimide in the presence of acetic acid and bromine, yielding 3-bromopiperidine-2,6-dione.
  2. Condensation Reaction: This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one using dimethylformamide (DMF) and potassium carbonate to form the precursor for lenalidomide-C6-azide.
  3. Azidation: The final step involves introducing the azide group through a reaction with sodium azide under suitable conditions.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of lenalidomide-C6-azide is C19H24N6O3C_{19}H_{24}N_{6}O_{3}, with a molecular weight of 384.4 g/mol. The IUPAC name is 3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione.

Data

Key structural data include:

  • InChI: InChI=1S/C19H24N6O3/c20-24-22-11-4-2-1-3-10-21-15-7-5-6-13-14(15)12-25(19(13)28)16-8-9-17(26)23-18(16)27/h5-7,16,21H,1-4,8-12H2,(H,23,26,27)
  • InChI Key: YXSMUPANCPYRNV-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCN=[N+]=[N−] .
Chemical Reactions Analysis

Reactions

Lenalidomide-C6-azide can participate in various chemical reactions:

  1. Oxidation: The azide group can be oxidized to yield different derivatives.
  2. Reduction: It can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  3. Substitution Reactions: The azide group can engage in nucleophilic substitution reactions, particularly through copper-catalyzed azide–alkyne cycloaddition (CuAAC), forming triazole derivatives.

Technical Details

These reactions require specific conditions and reagents:

  • For oxidation, common agents include hydrogen peroxide and sodium hypochlorite.
  • Reduction typically involves lithium aluminum hydride or palladium on carbon as catalysts.
Mechanism of Action

Lenalidomide-C6-azide exerts its biological effects through several mechanisms:

  1. Immunomodulation: It enhances immune responses by increasing the production of interleukin-2 and interferon-gamma.
  2. Anti-Angiogenesis: The compound inhibits new blood vessel formation, which is crucial for tumor growth suppression.
  3. Protein Degradation: It acts as a molecular glue that facilitates the degradation of specific proteins via the ubiquitin-proteasome pathway .
Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-C6-azide is typically a solid at room temperature with variable solubility depending on the solvent used.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity due to the presence of the azide functional group, which can lead to various chemical transformations.

Relevant data regarding solubility and stability are essential for practical applications in laboratory settings.

Applications

Lenalidomide-C6-azide has diverse applications in scientific research:

  1. Chemistry: Utilized in click chemistry to synthesize complex molecules rapidly.
  2. Biology: Employed in bioconjugation techniques for labeling biomolecules, facilitating studies on protein interactions.
  3. Medicine: Investigated for potential use in targeted drug delivery systems due to its ability to modify biological pathways effectively .
  4. Industry: Used in developing new materials and polymers that incorporate bioactive components.
Molecular Design and Rational Engineering of Lenalidomide-C6-Azide

Structural Basis of Cereblon (CRBN)-Recruiting Ligands in PROTAC Design

Lenalidomide and its derivatives function as CRBN ligands within the CRL4CRBN E3 ubiquitin ligase complex. The canonical molecular glue mechanism involves lenalidomide binding within a tri-tryptophan pocket (Trp380, Trp386, Trp400) in the thalidomide-binding domain (TBD) of CRBN via hydrogen bonding and hydrophobic interactions primarily mediated by its glutarimide ring. This binding induces a neosubstrate recruitment interface, where the exposed phthalimide ring acts as a platform for engaging zinc finger (ZF) domain-containing proteins like IKZF1 and IKZF3, leading to their ubiquitination and degradation. Structural studies (e.g., PDB: 4TZ4) reveal that the glutarimide ring is deeply buried within CRBN, while the phthalimide ring and its modifications (including the C6 position) are solvent-exposed and critically positioned to influence ternary complex dynamics. [3] [6] [10]

Lenalidomide-C6-azide leverages this structural paradigm. The C6 modification resides on the phthalimide ring, distal to the glutarimide-CRBN binding interface. Molecular dynamics simulations confirm that modifications at C6 induce minimal perturbation to the core lenalidomide-CRBN binding affinity, maintaining the essential hydrogen-bonding network involving the glutarimide carbonyl and NH groups with CRBN residues (e.g., His378, Trp380). Crucially, the C6 vector points away from the CRBN surface into the solvent-accessible region. This spatial orientation allows the appended C6-azide linker to extend freely without steric clashes within the CRBN-PROTAC-POI ternary complex, facilitating optimal positioning for recruiting diverse POIs. The preservation of this binding mode is essential for retaining efficient E3 ligase recruitment while enabling linker-driven optimization of PROTAC functionality. [10] [4] [3]

Table 1: Structural and Functional Comparison of Key Lenalidomide Derivatives for PROTAC Design

Compound NameModification PositionChemical GroupPrimary Function in PROTACsCRBN Binding PreservationSelectivity for Therapeutic Neosubstrates (e.g., IKZF1/3, CK1α)
Lenalidomide (Parent)--Molecular Glue / CRBN recruiterHigh (Reference)Low (Degrades IKZF1/3, CK1α; also degrades SALL4, PLZF)
Lenalidomide-6-F (HY-138881)C6FluorineCRBN recruiterHighEnhanced (Stronger degradation of IKZF1/3, CK1α; reduced degradation of SALL4, PLZF)
5-AminothalidomideC5AminoCRBN recruiterModerateReduced (Weakens ZF degron binding)
Lenalidomide-C5-amineC5AminoLinker attachment pointModerateVariable (Positionally sensitive)
Lenalidomide-C4-aminomethylC4AminomethylLinker attachment pointHighModerate (Can retain some off-target degradation)
Lenalidomide-C6-azideC6Azide (via C6 alkyl linker)Click-compatible CRBN recruiterHighHigh (Similar profile to Lenalidomide-6-F; reduced SALL4 degradation)

Rational Linker Engineering: Role of C6-Azide in Spacer Optimization

The linker moiety in PROTACs is not merely a passive tether but a critical determinant of proteolytic efficiency, cell permeability, and overall molecular properties. Lenalidomide-C6-azide incorporates a hexyl (C6) spacer terminating in a reactive azide group. This design embodies key principles of rational linker engineering:

  • Length Optimization: The C6 alkyl chain provides approximately ~11-13 Å of optimal spacing between the CRBN-binding lenalidomide core and the conjugation point (azide). This length falls within the empirically determined favorable range (~10-15 Å) for PROTAC linkers, facilitating the formation of a productive ternary complex (CRBN-PROTAC-POI) without imposing excessive strain or preventing the necessary proximity for ubiquitin transfer. Shorter linkers (e.g., C2-C4) often restrict complex formation, while excessively long or flexible linkers (e.g., PEG24) can reduce degradation potency due to entropic penalties and decreased cell permeability. [1] [7]
  • Azide Functionality: The terminal azide (–N₃) enables highly efficient and bioorthogonal conjugation chemistry, primarily the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") with alkyne-functionalized POI ligands. This allows for modular PROTAC assembly, streamlining synthesis and facilitating rapid exploration of diverse warheads without re-engineering the CRBN-recruiting element for each new target. The small size of the resulting triazole ring formed upon conjugation minimizes steric bulk. [5] [7]
  • Rigidity-Flexibility Balance: The alkyl chain offers a degree of controlled flexibility, allowing the PROTAC molecule to adopt conformations conducive to ternary complex formation. While rigid linkers (e.g., piperazine, phenyl rings) can sometimes confer higher selectivity, the inherent flexibility of the alkyl spacer combined with the directional constraint introduced by the azide/triazole connection provides a favorable balance, accommodating varying distances and orientations between the E3 ligase and the POI within the ternary complex. [1]
  • Hydrophobicity and Solubility: The alkyl chain contributes moderately to hydrophobicity. While beneficial for membrane permeability, excessive hydrophobicity can hinder solubility. The C6 length represents a compromise. Incorporating short PEG units post-conjugation (e.g., linking the azide to a warhead via a PEG-containing alkyne) is a common strategy to fine-tune solubility without significantly altering the core spacer length defined by the C6-azide. [1] [7]

Table 2: Impact of Linker Length and Chemistry on PROTAC Properties Using Lenalidomide-C6-Azide as the CRBN Recruiter

Linker Type Connected to C6-AzideApproximate Effective Length (Å)Relative RigidityPrimary Conjugation ChemistryKey AdvantagesPotential Limitations
Alkyne (Direct Click - Triazole)Adds ~3-4 ÅModerateCuAAC Click ChemistryModularity, speed, high yield, small linkage footprintRequires Cu catalyst (can be cytotoxic)
PEGₙ-Alkyne (n=1-3)Adds ~5-15 Å + 3-4 Å (Triazole)Low (PEG flexible)CuAAC Click ChemistryEnhanced solubility, tunable lengthIncreased flexibility/entropy, larger footprint
BCN/DBCO (Strain-Promoted)Depends on cycloalkyneModerate-HighSPAAC Click ChemistryNo copper catalyst, faster kinetics in vivoLarger cycloalkyne footprint, potential sterics
Alkyne-PEGₙ-Acid (Amide Coupling)Tunable (PEGₙ dependent)Low (PEG flexible)Click then Amide CouplingCombines modularity with established peptide couplingMulti-step synthesis, larger footprint

Comparative Analysis of Exit Vector Modifications in Lenalidomide Derivatives

The exit vector – the specific atom and directionality on the core E3 ligase ligand where the linker is attached – profoundly influences PROTAC properties. Lenalidomide derivatives are modified at various positions on the phthalimide ring (primarily C4 and C6) to create functional handles for linker attachment, each imparting distinct characteristics:

  • C4 Modifications (e.g., Lenalidomide-C4-aminomethyl, HY-138882): Attachment at the C4 position (ortho to the ring nitrogen) utilizes a vector projecting roughly perpendicular to the plane of the phthalimide ring. While widely used, this vector can potentially influence the neosubstrate recruitment interface near the ZF degron binding surface. C4-linked PROTACs often retain significant off-target degradation of neo-substrates like SALL4 and PLZF, similar to the parent lenalidomide, due to potential interference with the natural or drug-induced degron binding pocket. This is because the C4-amino group participates in critical water-mediated hydrogen bonds with ZF substrates like IKZF1 (e.g., interacting with Q147 of IKZF1). Modifications here can disrupt these interactions but may not fully eliminate binding to other ZFs. [2] [4] [10]
  • C5 Modifications (e.g., 5-Aminothalidomide, Lenalidomide-5-Br, HY-W072954): The C5 position resides directly within the region crucial for engaging the β-hairpin loop of ZF degrons. Structural studies (e.g., PDB: 6H0F) show the C5 atom is proximal to key ZF residues. Modifications here, especially bulky substitutions (bromine, aminomethyl), act as effective "bumps" that sterically hinder the recruitment of many off-target ZF proteins (e.g., SALL4, ZFP91). While this significantly improves selectivity for the intended POI over endogenous ZF neo-substrates, it often comes at the cost of reduced intrinsic affinity for the CRBN-ZF interface. This can translate to a requirement for higher PROTAC concentrations to achieve efficient ternary complex formation with the POI, depending on the warhead affinity and linker. [4] [2]
  • C6 Modifications (e.g., Lenalidomide-6-F, HY-138881; Lenalidomide-C6-azide): The C6 exit vector (meta to the ring nitrogen) projects away from the core ZF degron binding site identified in structures like CRBN-lenalidomide-IKZF1. This position is demonstrated to be optimal for minimizing interference with neosubstrate binding. Lenalidomide-6-F shows enhanced selectivity for degrading therapeutic targets like IKZF1, IKZF3, and CK1α over teratogenic neosubstrates SALL4 and PLZF. PROTACs built using C6-modified lenalidomide derivatives, including Lenalidomide-C6-azide, inherit this improved selectivity profile. The linker attached at C6 extends outwards, posing less steric blockade to the ZF binding region compared to C5 modifications and causing less perturbation to the CRBN-ligand interaction than some C4 modifications. Consequently, C6-linked PROTACs typically exhibit high CRBN-binding affinity comparable to the parent lenalidomide, reduced off-target ZF degradation, and maintain or even enhance degradation potency against the intended POI. The C6-azide specifically adds the powerful advantage of facile click chemistry compatibility for PROTAC assembly. [2] [5] [9]

Table 3: Comparative Profile of PROTACs Utilizing Different Lenalidomide Exit Vectors

Exit VectorExample DerivativeRelative CRBN Binding AffinityPropensity for Off-target ZF Degradation (e.g., SALL4, ZFP91)Ease of Ternary Complex Formation (CRBN-PROTAC-POI)Key Applications/Advantages
C4 (e.g., aminomethyl)Lenalidomide-C4-aminomethyl (HY-138882)HighHigh (Similar to parent lenalidomide)Moderate-HighEstablished chemistry; Potent but less selective degraders
C5 (e.g., Br, NH₂)Lenalidomide-5-Br (HY-W072954); 5-AminothalidomideModerate (Reduced due to steric bump)Low (Significantly reduced by steric hindrance)Variable (Can be lower; depends on warhead/linker)High-selectivity PROTACs; Reduced teratogenic risk potential
C6 (e.g., F, Azide)Lenalidomide-6-F (HY-138881); Lenalidomide-C6-azideHighLow-Moderate (Reduced SALL4/PLZF degradation; profile similar to Len-6-F)HighHigh selectivity + High potency; Click chemistry compatibility (Azide)

Properties

Product Name

Lenalidomide-C6-azide

IUPAC Name

3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H24N6O3/c20-24-22-11-4-2-1-3-10-21-15-7-5-6-13-14(15)12-25(19(13)28)16-8-9-17(26)23-18(16)27/h5-7,16,21H,1-4,8-12H2,(H,23,26,27)

InChI Key

YXSMUPANCPYRNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.